

Thermo-chemical Data for Allyl Isocyanate: An In-depth Technical Guide

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Compound of Interest					
Compound Name:	Allyl isocyanate				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **allyl isocyanate** (CH₂=CHCH₂NCO). Due to a notable scarcity of direct experimental calorimetric data for this compound, this guide relies on values derived from spectroscopic measurements and computational studies. The information presented herein is intended to support research and development activities where the thermodynamic properties of **allyl isocyanate** are of interest.

Core Thermochemical Data

The following table summarizes the calculated thermodynamic functions for **allyl isocyanate** in the ideal gas state at various temperatures. These values are based on the analysis of vibrational spectra. It is important to note that an experimentally determined standard enthalpy of formation (ΔfH°) for **allyl isocyanate** is not readily available in the literature. For practical applications, it is recommended to use a computationally derived or estimated value, keeping in mind the associated uncertainties.



Temperature (K)	(H° - H₀°)/T (cal mol ⁻¹ K ⁻¹)	-(G° - H ₀ °)/T (cal mol ⁻¹ K ⁻¹)	S° (cal mol ⁻¹ K ⁻¹)	C_p° (cal mol ⁻¹ K ⁻¹)
100	10.90	54.43	65.33	13.78
200	14.50	63.85	78.35	20.35
298.15	18.03	70.58	88.61	26.69
300	18.11	70.72	88.83	26.82
400	21.63	76.62	98.25	32.49
500	24.77	81.93	106.70	37.14
600	27.49	86.78	114.27	40.85
700	29.82	91.24	121.06	43.83
800	31.84	95.38	127.22	46.29
900	33.61	99.23	132.84	48.33
1000	35.16	102.83	137.99	49.99
1100	36.55	106.21	142.76	51.40
1200	37.79	109.39	147.18	52.60
1300	38.91	112.41	151.32	53.63
1400	40.04	115.26	155.30	54.52
1500	40.80	117.98	158.78	55.29

Data sourced from calculations based on vibrational spectra.

Experimental and Computational Protocols

Due to the absence of specific experimental protocols for the thermochemical characterization of **allyl isocyanate** in the reviewed literature, this section provides generalized methodologies for the techniques that would be employed for such determinations.

Synthesis of Allyl Isocyanate



A common and efficient method for the synthesis of **allyl isocyanate** is the[1][1]-sigmatropic rearrangement of allyl cyanate. The allyl cyanate is typically generated in situ from an allyl carbamate.

Protocol for the Synthesis of Allyl Isocyanate via Allyl Cyanate Rearrangement

- Carbamoylation of Allyl Alcohol: Allyl alcohol is reacted with an isocyanate, such as trichloroacetyl isocyanate, in an appropriate solvent like dichloromethane at low temperatures (e.g., -15 °C). This reaction forms the corresponding allyl carbamate.
- Hydrolysis (if necessary): If a protecting group is used on the isocyanate (e.g., trichloroacetyl), it is subsequently removed. For instance, the trichloroacetyl group can be hydrolyzed using potassium carbonate in aqueous methanol to yield the unprotected allyl carbamate.
- Dehydration and Rearrangement: The allyl carbamate is then subjected to dehydration to form the unstable allyl cyanate. This is often achieved using a mixture of triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and a base like triethylamine (Et₃N) in dichloromethane at a low temperature (e.g., -20 °C). The allyl cyanate spontaneously undergoes a[1][1]-sigmatropic rearrangement to form the more stable allyl isocyanate.
- Purification: The crude reaction mixture containing allyl isocyanate and byproducts (e.g., triphenylphosphine oxide) is purified. This typically involves filtration to remove solid byproducts, followed by concentration of the filtrate under reduced pressure. Further purification can be achieved by vacuum distillation.

Vibrational Spectroscopy for Thermodynamic Data Calculation

The thermodynamic functions presented in this guide were derived from vibrational spectra (Infrared and Raman).

Generalized Protocol for Acquiring Vibrational Spectra of Liquid **Allyl Isocyanate**:

Infrared (IR) Spectroscopy:



- A small drop of pure liquid allyl isocyanate is placed on the surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.
- A second salt plate is placed on top to create a thin liquid film.
- The "sandwich" is mounted in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
- The infrared spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum.
- Raman Spectroscopy:
 - A sample of liquid allyl isocyanate is placed in a glass capillary tube or a cuvette.
 - The sample is illuminated with a monochromatic laser beam.
 - The scattered light is collected at a 90° angle to the incident beam and is passed through a spectrometer.
 - The Raman spectrum, which shows the frequency shifts of the scattered light relative to the incident laser frequency, is recorded.

Calculation of Thermodynamic Functions from Spectroscopic Data

The thermodynamic properties (enthalpy, entropy, and heat capacity) are calculated from the fundamental vibrational frequencies obtained from IR and Raman spectroscopy using the principles of statistical mechanics. This calculation involves the rigid-rotor, harmonic-oscillator approximation.

Methodology:

 Vibrational Frequencies: The fundamental vibrational frequencies (vi) for all normal modes of the molecule are assigned from the experimental IR and Raman spectra.

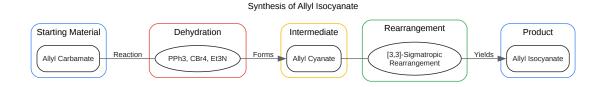


- Partition Functions: The total partition function (Q) of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.
- Thermodynamic Functions: The macroscopic thermodynamic functions are then derived from the total partition function using standard statistical thermodynamic equations. For example:
 - Internal Energy (U):U U(0) = -N($\partial \ln Q/\partial \beta$) V
 - Entropy (S):S = klnQ + U/T
 - Heat Capacity at Constant Volume (Cv):Cv = $(\partial U/\partial T)_V$ where $\beta = 1/kT$, k is the Boltzmann constant, and N is the number of molecules.

Visualizations

Synthesis of Allyl Isocyanate

The following diagram illustrates the synthesis of **allyl isocyanate** from an allyl carbamate via the in-situ generation and rearrangement of allyl cyanate.



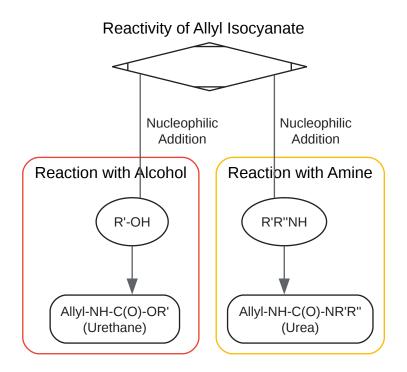
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Caption: Synthesis of Allyl Isocyanate via Allyl Cyanate Rearrangement.

Reactivity of Allyl Isocyanate



The isocyanate group (-N=C=O) in **allyl isocyanate** is highly electrophilic and readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.



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Caption: Nucleophilic Addition Reactions of Allyl Isocyanate.

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References

• 1. orgchemboulder.com [orgchemboulder.com]



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